molecular formula C14H10Cl2N2 B385697 2-(3,4-Dichlorophenyl)-1-isoindolinimine

2-(3,4-Dichlorophenyl)-1-isoindolinimine

Cat. No.: B385697
M. Wt: 277.1g/mol
InChI Key: DBKFNYXIMZFPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 3,4-dichlorophenyl group.

Properties

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C14H10Cl2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2

InChI Key

DBKFNYXIMZFPSD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(3,4-Dichlorophenyl)-1-isoindolinimine with structurally or functionally related compounds, focusing on substituent effects, core modifications, and applications.

Table 1: Key Comparisons

Compound Name Core Structure Substituents Key Applications/Findings References
This compound Isoindolinimine 3,4-Dichlorophenyl Potential pharmacological activity N/A
3-Chloro-N-phenyl-phthalimide Isoindoline-1,3-dione 3-Chloro, N-phenyl Polymer synthesis (polyimide precursors)
BD 1008 (Dihydrobromide salt) Piperidine-ethylamine 3,4-Dichlorophenyl, pyrrolidinyl Neuroscience (σ receptor ligand)
Methazole Oxadiazolidine-3,5-dione 3,4-Dichlorophenyl, methyl Herbicidal activity
Dopamine HCl Phenethylamine 3,4-Dihydroxyphenyl Neurotransmitter (dopamine receptor agonist)

Comparison with 3-Chloro-N-phenyl-phthalimide

  • Core Structure : While both compounds feature an isoindoline-derived core, 3-chloro-N-phenyl-phthalimide contains a dione (1,3-dione) moiety, whereas the target compound has an imine group. This difference alters electronic properties, with the dione being more electron-deficient.
  • Substituents : The 3-chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide contrast with the dichlorophenyl group in the target compound, which may enhance steric bulk and lipophilicity.
  • Applications: 3-Chloro-N-phenyl-phthalimide is used in polyimide synthesis due to its reactivity as a monomer .

Comparison with BD 1008 and BD 1047

  • Core Structure : BD 1008 and BD 1047 are piperidine derivatives with ethylamine linkers, unlike the isoindolinimine core of the target compound. This structural divergence likely impacts binding affinity and metabolic stability.
  • Substituents: Both BD 1008 and the target compound feature a 3,4-dichlorophenyl group, but BD 1008 includes a pyrrolidinyl or dimethylamino group, enhancing σ receptor affinity . The isoindolinimine core may modulate selectivity for other receptor classes.
  • Applications : BD 1008 is a well-characterized σ receptor ligand, suggesting the dichlorophenyl group’s role in receptor interaction. The target compound’s rigid core could improve pharmacokinetic properties in drug design.

Comparison with Methazole

  • Core Structure : Methazole contains an oxadiazolidine-dione core, which is structurally distinct from isoindolinimine. The oxadiazolidine ring is more polar, influencing solubility and environmental persistence.
  • Substituents : Both compounds share a 3,4-dichlorophenyl group, but methazole includes a methyl group on the oxadiazolidine ring, critical for its herbicidal activity .
  • Applications : Methazole’s agricultural use highlights the dichlorophenyl group’s role in disrupting plant processes. The target compound’s nitrogen-rich core may instead target biological systems (e.g., enzymes or receptors).

Comparison with Dopamine HCl

  • Core Structure : Dopamine is a phenethylamine, simpler than the isoindolinimine core. The aromatic ring in dopamine has hydroxyl groups (3,4-dihydroxyphenyl), contrasting with the electron-withdrawing chlorines in the target compound.
  • Substituents : The dichlorophenyl group increases lipophilicity and may reduce blood-brain barrier penetration compared to dopamine’s hydrophilic dihydroxyphenyl group.
  • Applications: Dopamine’s role as a neurotransmitter underscores the importance of hydroxyl groups in receptor binding . The target compound’s dichlorophenyl group could redirect activity toward non-neuronal targets.

Key Research Findings and Implications

Electronic Effects : The dichlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions, relevant in material science or catalysis.

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